Increased Lipophilicity (logP) Relative to Shorter-Chain Analogs Enhances Membrane Permeability and CNS Target Engagement
2-(Piperidin-2-yl)propan-1-ol demonstrates a significantly higher predicted lipophilicity (logP) compared to its shorter-chain analog, 2-(piperidin-2-yl)ethanol. This increased logP value suggests a greater capacity to cross biological membranes, a critical attribute for central nervous system (CNS) drug candidates [1].
| Evidence Dimension | Predicted Partition Coefficient (logP) |
|---|---|
| Target Compound Data | XlogP: 0.80 [1] |
| Comparator Or Baseline | 2-(piperidin-2-yl)ethanol: XlogP: -0.02 [2] |
| Quantified Difference | Δ = +0.82 logP units |
| Conditions | Predicted value (XlogP3 algorithm) |
Why This Matters
The 0.82 logP unit increase translates to a predicted ~6.6-fold higher equilibrium concentration in a non-polar phase (such as a cell membrane), a differentiating factor for applications requiring passive diffusion or CNS penetration.
- [1] Plantaedb. (n.d.). (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol. View Source
- [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12820944, (R)-2-(Piperidin-2-yl)ethanol. View Source
